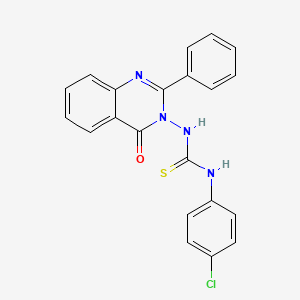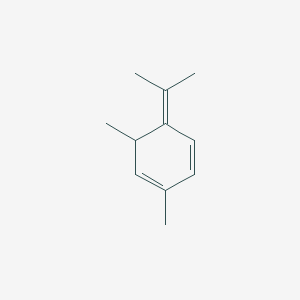
1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a quinazolinone moiety, and a thiourea linkage
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chlorophenyl isothiocyanate with 4-oxo-2-phenylquinazoline-3-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted thiourea derivatives.
科学研究应用
1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety can bind to active sites of enzymes, inhibiting their activity. The thiourea linkage may also play a role in stabilizing the compound’s interaction with its targets. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)urea: Similar structure but with a urea linkage instead of thiourea.
4-Chlorophenyl isothiocyanate: Precursor in the synthesis of the target compound.
2-Phenylquinazolin-4(3H)-one: Core structure present in the target compound.
Uniqueness: 1-(4-Chlorophenyl)-3-(4-oxo-2-phenyl-quinazolin-3-yl)thiourea is unique due to the presence of both the quinazolinone and thiourea moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
131624-39-0 |
|---|---|
分子式 |
C21H15ClN4OS |
分子量 |
406.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3-yl)thiourea |
InChI |
InChI=1S/C21H15ClN4OS/c22-15-10-12-16(13-11-15)23-21(28)25-26-19(14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)20(26)27/h1-13H,(H2,23,25,28) |
InChI 键 |
LXBVXPNYDRMULD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)


silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
